![molecular formula C12H16O4 B14466844 7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione CAS No. 67104-11-4](/img/structure/B14466844.png)
7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-1-oxaspiro[37]undecane-2,5,9-trione is a unique chemical compound characterized by its spirocyclic structure This compound is part of the spiro[37]undecane family, which is known for its intriguing conformational and configurational properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable precursor with a reagent that induces cyclization, such as a strong acid or base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using automated reactors. The use of catalysts to enhance the reaction rate and yield is common. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of oxygen atoms in the ring can facilitate hydrogen bonding and other interactions, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the size and composition of the ring system.
1,3-Dioxane derivatives: These compounds contain oxygen atoms in a six-membered ring, similar to the oxaspiro structure.
Uniqueness: 7,7-Dimethyl-1-oxaspiro[3
Eigenschaften
CAS-Nummer |
67104-11-4 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
7,7-dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione |
InChI |
InChI=1S/C12H16O4/c1-11(2)5-8(13)3-4-12(9(14)6-11)7-10(15)16-12/h3-7H2,1-2H3 |
InChI-Schlüssel |
XNYNNAHUGLIWTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CCC2(CC(=O)O2)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


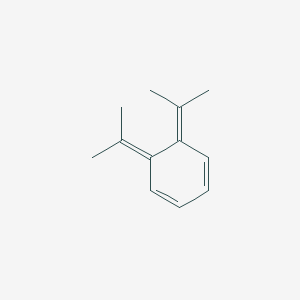
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)
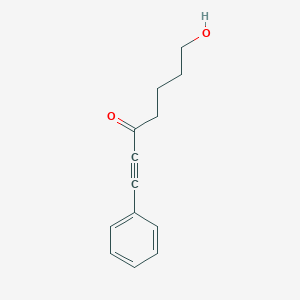

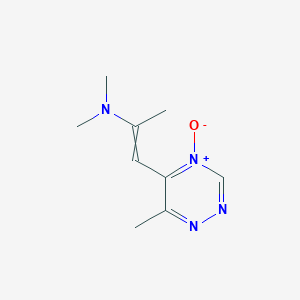
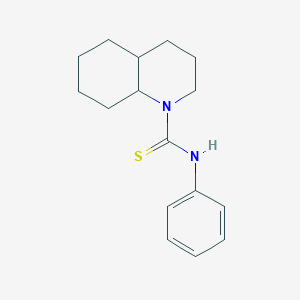
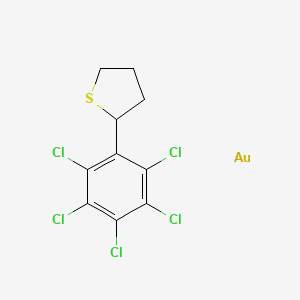
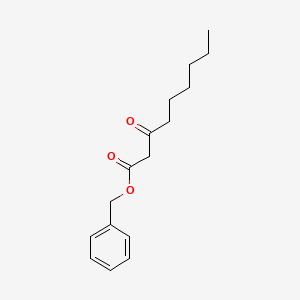
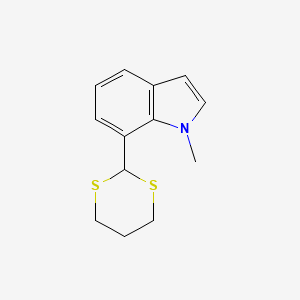
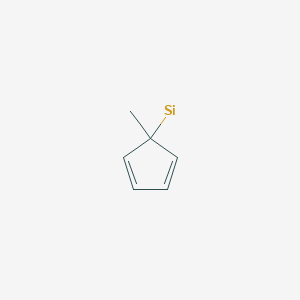
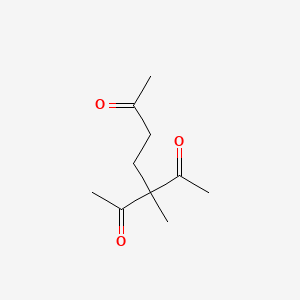
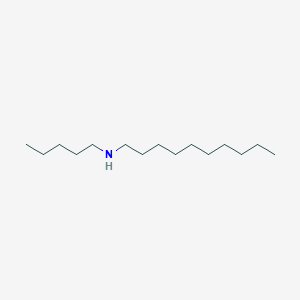
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
